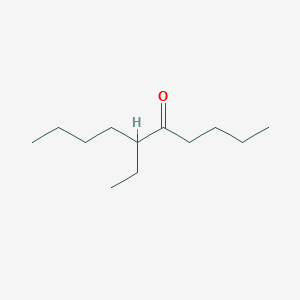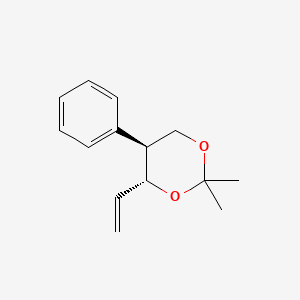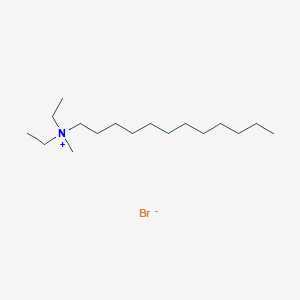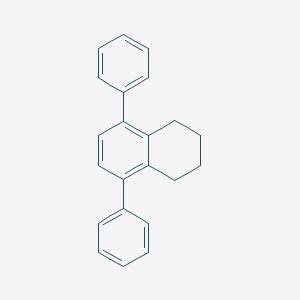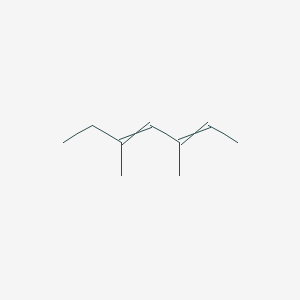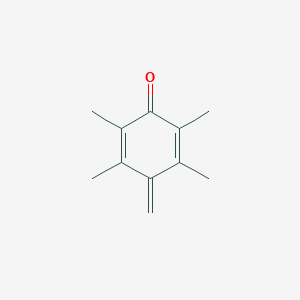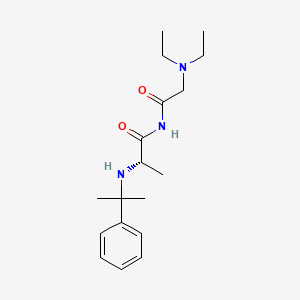
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- is a complex organic compound with the molecular formula C18-H29-N3-O2 and a molecular weight of 319.50 . This compound is characterized by its unique structure, which includes an alaninamide backbone with various substituents, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These methods are designed to optimize the reaction conditions, such as temperature, pH, and solvent choice, to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines are used, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes . The exact mechanism may vary depending on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alaninamide: A simpler analog with a similar backbone but fewer substituents.
N,N-Diethylglycyl-L-Alanine: Another related compound with different substituents on the glycine moiety.
Glycyl-L-Alanine: A dipeptide with a similar structure but lacking the complex substituents.
Uniqueness
L-Alaninamide, N,N-diethylglycyl-N-(1-methyl-1-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
101623-01-2 |
|---|---|
Formule moléculaire |
C18H29N3O2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(2S)-N-[2-(diethylamino)acetyl]-2-(2-phenylpropan-2-ylamino)propanamide |
InChI |
InChI=1S/C18H29N3O2/c1-6-21(7-2)13-16(22)19-17(23)14(3)20-18(4,5)15-11-9-8-10-12-15/h8-12,14,20H,6-7,13H2,1-5H3,(H,19,22,23)/t14-/m0/s1 |
Clé InChI |
CGXJUYMOSFIBKP-AWEZNQCLSA-N |
SMILES isomérique |
CCN(CC)CC(=O)NC(=O)[C@H](C)NC(C)(C)C1=CC=CC=C1 |
SMILES canonique |
CCN(CC)CC(=O)NC(=O)C(C)NC(C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


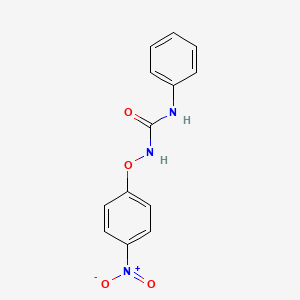
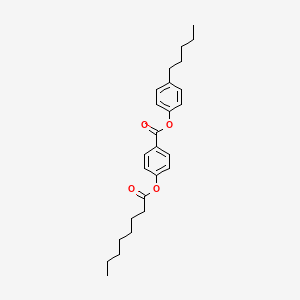
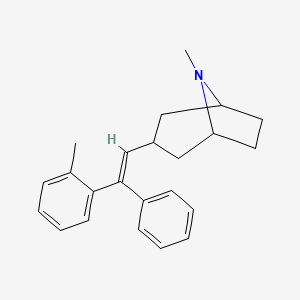
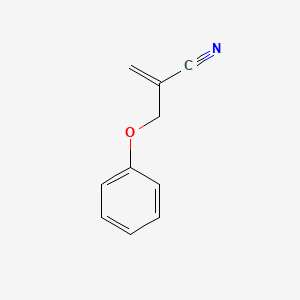
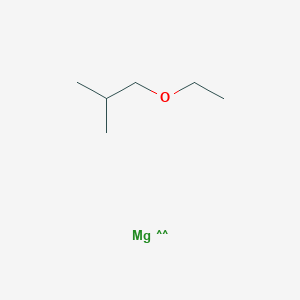
silane](/img/structure/B14344715.png)
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)

